2-propoxy-N-(quinolin-8-yl)benzamide

MAO-B inhibition Neuropharmacology Biochemical assay

2-Propoxy-N-(quinolin-8-yl)benzamide (molecular formula C19H18N2O2, molecular weight 306.4 g/mol) is a synthetic small molecule classified as a quinoline-benzamide conjugate. The compound features a central benzamide core substituted with a 2-propoxy group and an N-(quinolin-8-yl) moiety, a structural scaffold that confers the ability to coordinate metal ions and engage in π-stacking interactions with biological targets.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
Cat. No. B11329349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propoxy-N-(quinolin-8-yl)benzamide
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C19H18N2O2/c1-2-13-23-17-11-4-3-9-15(17)19(22)21-16-10-5-7-14-8-6-12-20-18(14)16/h3-12H,2,13H2,1H3,(H,21,22)
InChIKeyHNOWURMQMSMKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propoxy-N-(quinolin-8-yl)benzamide: Procurement-Grade Properties and Scientific Utility


2-Propoxy-N-(quinolin-8-yl)benzamide (molecular formula C19H18N2O2, molecular weight 306.4 g/mol) is a synthetic small molecule classified as a quinoline-benzamide conjugate [1]. The compound features a central benzamide core substituted with a 2-propoxy group and an N-(quinolin-8-yl) moiety, a structural scaffold that confers the ability to coordinate metal ions and engage in π-stacking interactions with biological targets [2]. The compound is primarily utilized as a research tool in biochemical assays, particularly for studying monoamine oxidase B (MAO-B) inhibition [3], and serves as a valuable building block or reference standard in medicinal chemistry and chemical biology investigations.

Why 2-Propoxy-N-(quinolin-8-yl)benzamide Cannot Be Interchanged with Generic Quinoline Amides


The N-(quinolin-8-yl)benzamide scaffold is a privileged structure in medicinal chemistry, yet its biological activity is exquisitely sensitive to substitution patterns on both the benzamide and quinoline rings [1]. Even minor structural modifications, such as the identity and position of substituents, can lead to profound shifts in target affinity, selectivity, and physicochemical properties. For instance, while related compounds like 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide demonstrate picomolar potency against VEGFR-2 kinase (IC50 = 3.8 nM) [2], the 2-propoxy substitution on the benzamide ring in this compound directs activity toward a different target profile, primarily MAO-B [3]. This fundamental difference in target engagement precludes simple interchangeability and necessitates the procurement of this specific compound for assays where its unique selectivity fingerprint is required.

Quantitative Differentiation Evidence for 2-Propoxy-N-(quinolin-8-yl)benzamide


MAO-B Inhibition Potency vs. Closest In-Class Analog

2-Propoxy-N-(quinolin-8-yl)benzamide demonstrates a defined, moderate inhibitory activity against human monoamine oxidase B (MAO-B). In a direct, cross-study comparable analysis using the same assay methodology (inhibition of kynuramine conversion to 4-hydroxyquinoline), the target compound exhibits an IC50 of 17,000 nM against human MAO-B expressed in insect cell membranes [1]. This activity is notably distinct from related quinoline amides, such as 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, which shows potent VEGFR-2 inhibition (IC50 = 3.8 nM) but no reported MAO-B activity [2]. The moderate MAO-B affinity of the target compound is a key differentiator, positioning it as a useful tool for studying this specific target without the confounding off-target effects of more promiscuous quinoline amides.

MAO-B inhibition Neuropharmacology Biochemical assay

MAO-A vs. MAO-B Selectivity Profile

The compound exhibits a modest but measurable selectivity for MAO-B over MAO-A. Under identical assay conditions, 2-propoxy-N-(quinolin-8-yl)benzamide inhibits human MAO-A with an IC50 of 100,000 nM, compared to 17,000 nM for MAO-B [1]. This results in a ~5.9-fold selectivity for MAO-B over MAO-A. This selectivity window, while not large, is a quantifiable parameter that distinguishes it from other benzamide derivatives which may show inverted or no selectivity. For instance, the unsubstituted parent scaffold N-(quinolin-8-yl)benzamide may exhibit different or no measurable selectivity [2], highlighting the functional impact of the 2-propoxy substitution.

Selectivity profiling MAO-A Enzyme inhibition

Physicochemical Property Differentiation for Assay Development

Based on class-level inference from related quinoline-benzamide derivatives, 2-propoxy-N-(quinolin-8-yl)benzamide is predicted to exhibit solubility in DMSO and DMF at concentrations up to 25 mg/mL , with limited aqueous solubility (~38 µg/mL at pH 7.4) . In contrast, compounds like 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, which contains a more polar 2-hydroxy group, may exhibit different solubility and permeability profiles. This solubility profile necessitates the use of DMSO stock solutions for biological assays, a standard practice that ensures compound integrity and reproducible dosing. Procurement of this compound with defined solubility parameters allows for more accurate and consistent assay setup compared to using less well-characterized analogs.

Solubility LogP Assay optimization

Validated Research Applications for 2-Propoxy-N-(quinolin-8-yl)benzamide Procurement


MAO-B Inhibitor Screening and Selectivity Profiling

2-Propoxy-N-(quinolin-8-yl)benzamide serves as a defined, moderate-affinity reference inhibitor for human MAO-B (IC50 = 17,000 nM) in biochemical assays [1]. Its ~6-fold selectivity over MAO-A (IC50 = 100,000 nM) allows researchers to establish baseline inhibition levels and validate assay sensitivity for MAO-B-specific activity. This compound is ideal for use in fluorescence-based kynuramine conversion assays [1] and can be employed as a comparator tool in the discovery of more potent and selective MAO-B inhibitors for neurological disorder research.

Medicinal Chemistry Scaffold Optimization

This compound is a valuable starting point for structure-activity relationship (SAR) studies on the N-(quinolin-8-yl)benzamide scaffold [2]. Researchers can use it as a reference to systematically explore the effects of varying the 2-propoxy group on benzamide ring, or modifications on the quinoline moiety, on MAO-B inhibition and other biological activities. Its defined synthetic route makes it a practical building block for generating focused libraries of quinoline-benzamide derivatives for diverse target screening.

Chemical Biology Probe for Metal Chelation Studies

The N-(quinolin-8-yl)benzamide core is a known metal-coordinating motif [3]. 2-Propoxy-N-(quinolin-8-yl)benzamide can be utilized as a probe to investigate metal-dependent enzymes or biological processes where chelation of divalent cations (e.g., Zn²⁺, Fe²⁺) may play a role. Its moderate biological activity ensures that observed effects are more likely due to specific metal interactions rather than overt cytotoxicity, making it a suitable tool for mechanistic studies in chemical biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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